molecular formula C11H18 B13947390 3-(2-Propenyl)cyclooctene CAS No. 61141-59-1

3-(2-Propenyl)cyclooctene

Cat. No.: B13947390
CAS No.: 61141-59-1
M. Wt: 150.26 g/mol
InChI Key: YTFPTYCWQUMJBX-UHFFFAOYSA-N
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Description

3-Prop-2-enylcyclooctene is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons containing one or more carbon-carbon double bonds within the ring structure. This compound is characterized by an eight-membered carbon ring with a prop-2-enyl group attached to it. The presence of the double bond in the prop-2-enyl group introduces a point of unsaturation, making the compound reactive and versatile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-prop-2-enylcyclooctene can be achieved through several methods. One common approach involves the ring-closing metathesis (RCM) reaction. In this method, a suitable diene precursor undergoes a catalytic reaction in the presence of a ruthenium-based catalyst to form the eight-membered ring structure. The reaction conditions typically include an inert atmosphere, moderate temperatures, and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of 3-prop-2-enylcyclooctene often employs the oligomerization of ethylene. This process involves the combination of small ethylene molecules to form larger cyclic structures. Catalysts, such as metal complexes or zeolite-based catalysts, are used to facilitate the reaction. The resulting product is then purified through distillation or other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Prop-2-enylcyclooctene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Prop-2-enylcyclooctene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-prop-2-enylcyclooctene involves its reactivity with various chemical species. The double bond in the prop-2-enyl group allows the compound to participate in cycloaddition reactions, forming stable adducts with other molecules. In bioorthogonal chemistry, the compound reacts rapidly with tetrazines, forming stable covalent bonds that enable the labeling and visualization of biomolecules in complex biological environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Prop-2-enylcyclooctene is unique due to the presence of the prop-2-enyl group, which introduces additional reactivity and versatility compared to simpler cycloalkenes. This compound’s ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

61141-59-1

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

3-prop-2-enylcyclooctene

InChI

InChI=1S/C11H18/c1-2-8-11-9-6-4-3-5-7-10-11/h2,6,9,11H,1,3-5,7-8,10H2

InChI Key

YTFPTYCWQUMJBX-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCCCCC=C1

Origin of Product

United States

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